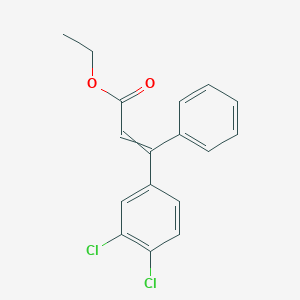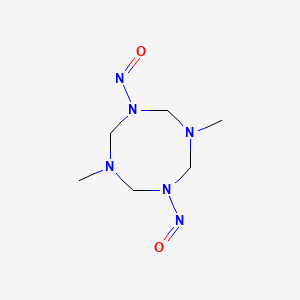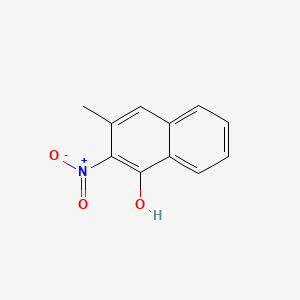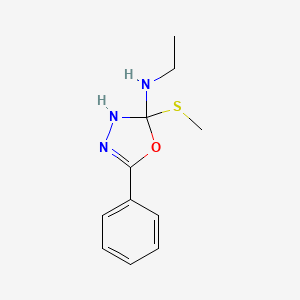
1,2,3,4,12,17-Hexahydrotetranaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,12,17-Hexahydrotetranaphthylene is a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes multiple fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,17-Hexahydrotetranaphthylene typically involves the hydrogenation of tetranaphthylene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is as follows: [ \text{C}{20}\text{H}{14} + 3\text{H}2 \rightarrow \text{C}{20}\text{H}_{20} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,2,3,4,12,17-Hexahydrotetranaphthylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1,2,3,4,12,17-Hexahydrotetranaphthylene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to interact with various biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism by which 1,2,3,4,12,17-Hexahydrotetranaphthylene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into hydrophobic pockets of proteins, potentially altering their function. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with multiple benzene rings.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
Uniqueness
1,2,3,4,12,17-Hexahydrotetranaphthylene is unique due to its specific arrangement of hydrogenated and aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.
属性
CAS 编号 |
116204-83-2 |
|---|---|
分子式 |
C40H30 |
分子量 |
510.7 g/mol |
IUPAC 名称 |
nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1,3,5,7,9,11,13,19,21,23,25,27,29,31,34,36,38-heptadecaene |
InChI |
InChI=1S/C40H30/c1-2-10-26-18-34-33(17-25(26)9-1)35-19-27-11-3-4-13-29(27)21-37(35)39-23-31-15-7-8-16-32(31)24-40(39)38-22-30-14-6-5-12-28(30)20-36(34)38/h1-6,9-14,19-24H,7-8,15-18H2 |
InChI 键 |
ZFEDFTCEXDALSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=CC3=C4C=C5C=CC=CC5=CC4=C6CC7=CC=CC=C7CC6=C8C=C9C=CC=CC9=CC8=C3C=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)









